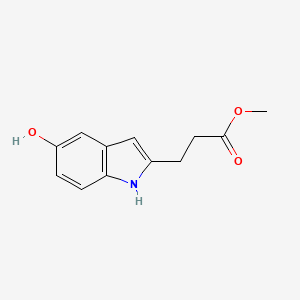
Methyl 3-(5-hydroxyindolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-1H-indole-2-propanoate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them important in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-1H-indole-2-propanoate typically involves the installation of functional groups on the indole ring. One common method includes the reaction of indole with appropriate reagents to introduce the hydroxy and ester groups. For example, the reaction of indole with methyl bromoacetate in the presence of a base can yield the desired ester .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the Nenitzescu indole synthesis and Fischer indole synthesis are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1H-indole-2-propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1H-indole-2-propanone.
Reduction: Formation of 5-hydroxy-1H-indole-2-propanol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl 5-hydroxy-1H-indole-2-propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-1H-indole-2-propanoate involves its interaction with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with similar functional groups.
Methyl 5-hydroxyindole-3-acetate: Another ester derivative of indole
Uniqueness
Methyl 5-hydroxy-1H-indole-2-propanoate is unique due to its specific functional groups and their positions on the indole ring, which confer distinct chemical and biological properties. Its combination of hydroxy and ester groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in biological research .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-(5-hydroxy-1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)5-2-9-6-8-7-10(14)3-4-11(8)13-9/h3-4,6-7,13-14H,2,5H2,1H3 |
InChI Key |
ANTMZEVDDJRZHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=C(N1)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















